3-(4-Fluorophenyl)butanoic acid chemical properties
3-(4-Fluorophenyl)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-fluorophenyl)butanoic acid, a valuable fluorinated building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, offering field-proven insights for laboratory and development settings.
3-(4-Fluorophenyl)butanoic acid (CAS No: 15954-41-3) is a carboxylic acid derivative featuring a butanoic acid backbone substituted at the C3 position with a 4-fluorophenyl group. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of its utility in drug design. Fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical and pharmacological profile. This single-atom substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa to improve pharmacokinetic properties such as membrane permeability and oral bioavailability. As such, 3-(4-fluorophenyl)butanoic acid serves as a critical scaffold for creating novel therapeutic agents.
Physicochemical Properties
The fundamental properties of 3-(4-fluorophenyl)butanoic acid are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.
| Property | Value / Description | Source(s) |
| IUPAC Name | 3-(4-fluorophenyl)butanoic acid | [1] |
| CAS Number | 15954-41-3 | [1] |
| Synonyms | 3-(4-Fluorophenyl)butyric acid, Benzenepropanoic acid, 4-fluoro-β-methyl- | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available. The related compound 3-(4-fluorophenyl)propionic acid melts at 86-91 °C. | |
| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO); limited solubility in water.[2] | [2] |
| pKa (Predicted) | ~4.30. This prediction is based on the structurally similar Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[3] | [3] |
Synthesis of 3-(4-Fluorophenyl)butanoic Acid
A robust and scalable synthesis is crucial for the utility of any chemical building block. A classical and effective route to phenylalkanoic acids involves a two-step sequence: Friedel-Crafts acylation followed by a carbonyl reduction. This approach is highly adaptable for producing 3-(4-fluorophenyl)butanoic acid.
Caption: A classical two-step synthesis pathway for 3-(4-Fluorophenyl)butanoic acid.
Experimental Protocol: Two-Step Synthesis
Causality: This protocol leverages two powerful, named reactions. The Friedel-Crafts acylation is a reliable method for forming a C-C bond between an aromatic ring and an acyl group, using a Lewis acid catalyst to generate a potent electrophile (acylium ion) from the succinic anhydride.[4][5][6] The subsequent Clemmensen reduction is specifically effective for reducing aryl-alkyl ketones to the corresponding alkanes under acidic conditions, which is compatible with the carboxylic acid moiety.[7][8]
Step 1: Friedel-Crafts Acylation to form 4-(4-Fluorophenyl)-4-oxobutanoic acid
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Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (to a scrubber), and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Charge Reactor: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a solvent such as nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Charge a solution of succinic anhydride (1.0 eq.) and fluorobenzene (1.1 eq.) in the chosen solvent to the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate or be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Clemmensen Reduction to form 3-(4-Fluorophenyl)butanoic acid
-
Prepare Amalgam: Prepare zinc amalgam (Zn(Hg)) by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Reaction: Add the crude 4-(4-fluorophenyl)-4-oxobutanoic acid from Step 1 to the flask. Heat the mixture to reflux with vigorous stirring. The progress of the reduction of the ketone to a methylene group can be monitored by TLC. Additional portions of concentrated HCl may be needed during the reaction.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude 3-(4-fluorophenyl)butanoic acid can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The primary sites of reactivity are the carboxylic acid functional group and the aromatic ring. The carboxyl group readily undergoes standard transformations, making it a versatile handle for synthetic elaboration.
Caption: Key derivatization reactions of 3-(4-Fluorophenyl)butanoic acid.
Experimental Protocol: Amide Coupling
Causality: Direct amidation by heating a carboxylic acid and an amine is often inefficient. The use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provides a self-validating system for forming a more reactive intermediate. TBTU activates the carboxylate, making it highly susceptible to nucleophilic attack by the amine under mild conditions, leading to high yields and minimizing side reactions.[9]
-
Setup: To a round-bottom flask under an inert atmosphere, add 3-(4-fluorophenyl)butanoic acid (1.0 eq.), the desired amine (1.1 eq.), and TBTU (1.05 eq.).
-
Solvent & Base: Dissolve the solids in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or MTBE and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
Rigorous analytical control is necessary to ensure the identity and purity of 3-(4-fluorophenyl)butanoic acid for research and development.
Caption: Standard analytical workflow for compound characterization.
Methodologies
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High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column. A standard method would involve a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Based on the structure and data from the non-fluorinated analog, the expected signals in CDCl₃ would be: a doublet for the methyl group (CH₃) protons, a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton (COOH).[10][11] The aromatic signals will show splitting patterns consistent with a 1,4-disubstituted ring and coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for all 10 carbons. The aromatic carbons will show coupling to the fluorine atom (C-F coupling constants), which is a characteristic feature.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent ion for [M-H]⁻ at m/z 181.07, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]
Applications in Drug Discovery and Research
The 3-(4-fluorophenyl)butanoic acid scaffold is of significant interest due to its relationship to biologically active molecules, particularly those targeting the central nervous system.
-
Scaffold for CNS Agents: The non-fluorinated analogue, 3-phenylbutanoic acid, and especially its amino-derivative, Phenibut (4-amino-3-phenylbutanoic acid), are known to modulate GABAergic neurotransmission.[14] The fluorinated version, 4-amino-3-(4-fluorophenyl)butanoic acid (known as 4-Fluorophenibut or F-Phenibut), is a potent GABA-B receptor agonist.[2][15] This demonstrates that the 3-(4-fluorophenyl)butanoic acid core is a privileged scaffold for developing modulators of neuronal excitability with potential applications as anxiolytics or nootropics.[2]
-
Antimicrobial Development: Phenyl-substituted amino acid derivatives are being explored as novel antimicrobial agents.[16] The unique structural and electronic properties imparted by the 4-fluoro-substitution can be exploited to develop derivatives that target essential pathways in multidrug-resistant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: As a readily derivatizable building block, this compound allows for systematic exploration of the chemical space around the core structure. The carboxylic acid can be converted into a wide array of amides, esters, and other functional groups, while the aromatic ring can potentially undergo further substitution, enabling comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
3-(4-Fluorophenyl)butanoic acid requires careful handling in a laboratory setting due to its potential hazards.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
References
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